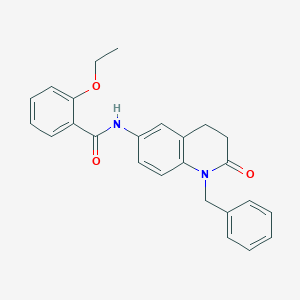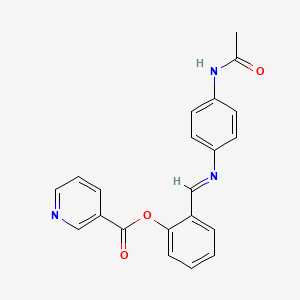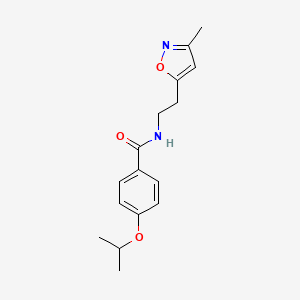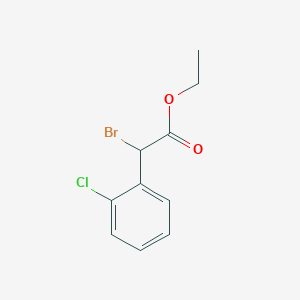
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H25ClN10O2S and its molecular weight is 565.05. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activities
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. Some derivatives showed moderate activity, indicating potential for further optimization and development as antimicrobial agents (J.V.Guna et al., 2009).
Anticonvulsant Activity
A series of derivatives were investigated for their potential anticonvulsant properties, with some displaying promising results in acute models of seizures. This suggests the potential utility of such compounds in the development of new antiepileptic drugs (Sabina Rybka et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a piperazine ring, a tetrazole ring, and a thioether group onto a purine scaffold. The synthesis will be carried out in several steps, including protection and deprotection of functional groups, nucleophilic substitution, and cyclization reactions.", "Starting Materials": [ "7-methylguanine", "3-chlorophenylpiperazine", "1-phenyl-1H-tetrazole-5-thiol", "ethyl bromide", "potassium carbonate", "acetic anhydride", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 7-methylguanine with acetic anhydride and triethylamine to form 7-acetoxy-7-methylguanine.", "Step 2: Nucleophilic substitution of the 7-acetoxy-7-methylguanine with 3-chlorophenylpiperazine in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-acetoxy-7-methylguanine.", "Step 3: Deprotection of the acetoxy group with methanol and water to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-methylguanine.", "Step 4: Nucleophilic substitution of the 8-methyl group with 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl bromide in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)guanine.", "Step 5: Cyclization of the guanine ring with acetic anhydride and diisopropylethylamine in dichloromethane to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 6: Purification of the compound by column chromatography." ] } | |
Numéro CAS |
850914-44-2 |
Nom du produit |
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione |
Formule moléculaire |
C25H25ClN10O2S |
Poids moléculaire |
565.05 |
Nom IUPAC |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C25H25ClN10O2S/c1-32-21-20(22(37)28-24(32)38)35(14-15-39-25-29-30-31-36(25)18-7-3-2-4-8-18)23(27-21)34-12-10-33(11-13-34)19-9-5-6-17(26)16-19/h2-9,16H,10-15H2,1H3,(H,28,37,38) |
Clé InChI |
KLBYVBZMGIODER-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NN=NN5C6=CC=CC=C6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2683375.png)
![7-Chloro-3-[3-(4-cyclohexylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2683377.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2683378.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2683387.png)


![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)

